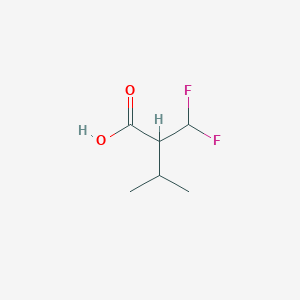
2-(Difluoromethyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-methylbutanoic acid: is an organic compound characterized by the presence of a difluoromethyl group attached to a butanoic acid backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The difluoromethyl group imparts distinct chemical properties, making it a valuable building block in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-methylbutanoic acid typically involves the introduction of the difluoromethyl group into a suitable precursor molecule. One common method is the difluoromethylation of a butanoic acid derivative using difluoromethylating agents. For example, the reaction of a butanoic acid derivative with a difluoromethylating reagent such as difluoromethyl phenyl sulfone under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Utilization of fluoroform for difluoromethylation in continuous flow has been reported as an effective method . This approach allows for precise control over reaction conditions, leading to high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include difluoromethyl ketones, carboxylic acids, and substituted butanoic acid derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for other functional groups, allowing it to mimic the behavior of natural substrates in biological systems. This property makes it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-3-methylbutanoic acid
- 2-(Chloromethyl)-3-methylbutanoic acid
- 2-(Bromomethyl)-3-methylbutanoic acid
Uniqueness
2-(Difluoromethyl)-3-methylbutanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs with different halogen substituents .
Propiedades
Fórmula molecular |
C6H10F2O2 |
|---|---|
Peso molecular |
152.14 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C6H10F2O2/c1-3(2)4(5(7)8)6(9)10/h3-5H,1-2H3,(H,9,10) |
Clave InChI |
CROGKHYMIQYHLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



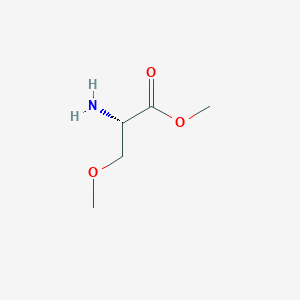
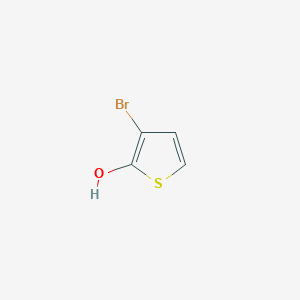
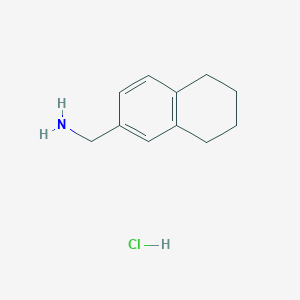
![6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12825942.png)
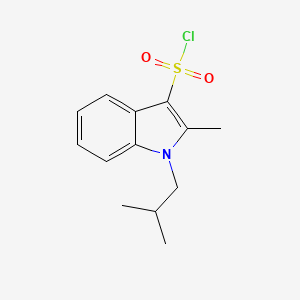
![tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B12825950.png)
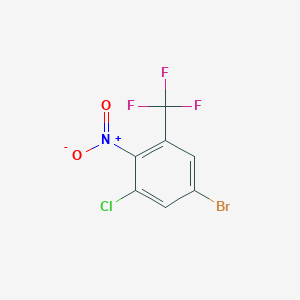
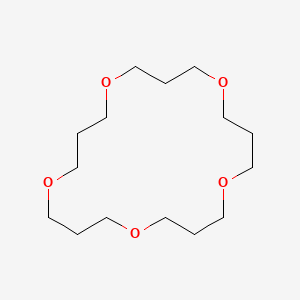

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825967.png)
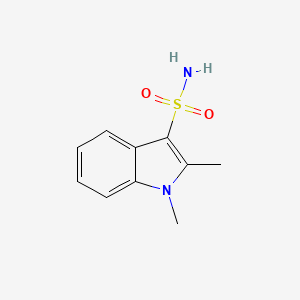
![[5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl]methanol;(4R,5R)-[5-(4-IODOPHENYL)-2-PHENYL-4,5-DIHYDRO-OXAZOL-4-YL]METHANOL](/img/structure/B12826005.png)

